2,2-Diphenylethanamine hydrochloride
Overview
Description
2,2-Diphenylethanamine hydrochloride is a compound that can be synthesized through various chemical reactions. It is related to diphenhydramine hydrochloride, which is synthesized in a continuous flow system, and N-methyl-1,2-diphenylethylamine hydrochloride, which is a related compound with similar structural features .
Synthesis Analysis
The synthesis of compounds related to 2,2-Diphenylethanamine hydrochloride involves several steps and can be achieved through different pathways. For instance, the synthesis of diphenhydramine hydrochloride is performed by combining chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio without additional solvents at high temperatures, yielding the target compound as a molten salt . Another related synthesis involves the alkylation of benzene with cinnamic acid to produce 3,3-diphenylpropanoic acid, which is then converted to the corresponding amide and reduced to N-methyl-3,3-diphenylpropanamine, a key intermediate in the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Diphenylethanamine hydrochloride can be complex and is often elucidated using various analytical techniques. For example, the Schiff base derivative 2,2′-((1Z,1′Z)-(1,2-phenylene bis(azanylylidene)) bis(methanylylidene)) diphenol was characterized by single crystal X-ray diffraction, and its intermolecular and intramolecular interactions were analyzed using Hirshfeld surface analysis and atoms in molecule (AIM) theory calculations .
Chemical Reactions Analysis
Chemical reactions involving 2,2-Diphenylethanamine hydrochloride or its analogs can lead to the formation of various products. For instance, the reaction of 2-imino-1,2-diphenylethanone with sodium in ether and subsequent addition of carbon disulfide or ethyl chloroformate results in the formation of oxazoline derivatives . Additionally, the synthesis of 2-[(diphenylmethylene)amino]cyclobutenecarboxylates from 2-chloro-2-cyclopropylideneacetates and nonenolizable ketimines, such as diphenylmethyleneamine, involves a Michael addition followed by a unique neighboring group effect that allows the formation of azaspiropentane intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Diphenylethanamine hydrochloride and related compounds are determined by their molecular structure. For example, the Schiff base derivative mentioned earlier has an orbital energy gap between HOMO and LUMO of 3.9678 eV, indicating its electronic properties, and the charge distribution in the compound is visualized using molecular electrostatic potential surface . The synthesis of diphenhydramine hydrochloride as a molten salt indicates its ionic liquid properties above a certain temperature .
Scientific Research Applications
Cholesterol Ester Transfer Protein Inhibition
2,2-Diphenylethanamine hydrochloride analogs have been identified as potent inhibitors of cholesterol ester transfer protein (CETP), which is a therapeutic target for raising HDL cholesterol. The optimization of these analogs, including the introduction of polar groups to the N-linked quaternary center, has led to compounds demonstrating significant pharmacodynamic effects in relevant models (Jiang et al., 2016).
Pharmacological Analysis
2,2-Diphenylethanamine derivatives have been studied for their pharmacological actions. Research dating back to 1961 provides insights into the actions of specific derivatives, contributing to the understanding of their pharmacodynamic properties (Fujimura et al., 1961).
Chemical Synthesis and Drug Discovery
The compound plays a role in the diversity-oriented synthesis of azaspirocycles. This involves the conversion of building blocks like omega-unsaturated dicyclopropylmethylamines into heterocyclic compounds, which are significant in drug discovery (Wipf et al., 2004).
Electrophoretic Drug Application Systems
2,2-Diphenylethanamine hydrochloride has been studied in the context of electrophoretically controlled drug application systems. This research focuses on using electric fields to control the release of drugs from gel-type carriers, which can enhance drug delivery efficiency (Gröning, 1987).
Catalytic Degradation Methods
This compound is also involved in the catalytic degradation of certain harmful chemicals, such as DDT. The research shows how 1,1-diphenylethane and its analogs, which are less toxic, can be produced as end products in degradation processes (Monguchi et al., 2006).
Synthesis and Characterization
Research includes the synthesis and characterization of substances with a diphenylethylamine nucleus, like diphenidine, which is related to 2,2-Diphenylethanamine. This work aids in distinguishing between different isomers and contributes to the analytical understanding of these compounds (Wallach et al., 2015).
Safety And Hazards
2,2-Diphenylethanamine hydrochloride may be harmful by inhalation or skin absorption . It may cause eye, skin, or respiratory system irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2,2-diphenylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWKTZCPBLCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485186 | |
Record name | 2,2-diphenylethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylethanamine hydrochloride | |
CAS RN |
7351-52-2 | |
Record name | NSC156045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-diphenylethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.